1,5-Bis(bromomethyl)-2,4-dimethylbenzene
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Overview
Description
1,5-Bis(bromomethyl)-2,4-dimethylbenzene is an organic compound with the molecular formula C10H12Br2 It is a derivative of benzene, where two bromomethyl groups are attached to the 1st and 5th positions, and two methyl groups are attached to the 2nd and 4th positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,5-Bis(bromomethyl)-2,4-dimethylbenzene can be synthesized through the bromination of 2,4-dimethylbenzyl alcohol. The reaction typically involves the use of hydrobromic acid (HBr) and a brominating agent such as phosphorus tribromide (PBr3) under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and advanced purification techniques ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1,5-Bis(bromomethyl)-2,4-dimethylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas with a palladium catalyst.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of 2,4-dimethylbenzene.
Scientific Research Applications
1,5-Bis(bromomethyl)-2,4-dimethylbenzene has diverse applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Medicinal Chemistry: Employed in the development of pharmaceutical compounds and drug delivery systems.
Material Science: Utilized in the fabrication of advanced materials such as metal-organic frameworks (MOFs) and nanomaterials.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 1,5-Bis(bromomethyl)-2,4-dimethylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl groups act as electrophilic centers, facilitating nucleophilic substitution reactions. The compound’s interactions with biological targets and pathways are under investigation, with studies focusing on its potential as a pharmacophore in drug design .
Comparison with Similar Compounds
1,5-Bis(bromomethyl)naphthalene: Similar structure with a naphthalene core, used in organic synthesis and material science.
1,5-Bis(bromomethyl)-2,4-dibromobenzene: Contains additional bromine atoms, used in the synthesis of MOFs and other advanced materials.
Uniqueness: 1,5-Bis(bromomethyl)-2,4-dimethylbenzene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Its methyl groups provide steric hindrance, influencing its chemical behavior and making it a valuable intermediate in selective organic transformations.
Properties
CAS No. |
55231-59-9 |
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Molecular Formula |
C10H12Br2 |
Molecular Weight |
292.01 g/mol |
IUPAC Name |
1,5-bis(bromomethyl)-2,4-dimethylbenzene |
InChI |
InChI=1S/C10H12Br2/c1-7-3-8(2)10(6-12)4-9(7)5-11/h3-4H,5-6H2,1-2H3 |
InChI Key |
YQZGCWVRYDWOMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1CBr)CBr)C |
Origin of Product |
United States |
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